molecular formula C10H10N2O2 B189499 Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 129912-28-3

Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B189499
CAS No.: 129912-28-3
M. Wt: 190.2 g/mol
InChI Key: QUGDRECJYGCLIY-UHFFFAOYSA-N
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Description

Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate ( 129912-28-3) is a high-value chemical building block in medicinal chemistry, particularly in the development of novel antitubercular agents . The imidazo[1,2-a]pyridine (IP) scaffold is recognized as a privileged structure in drug discovery, featured in several clinical drugs and candidates . This specific methyl ester derivative serves as a crucial precursor for synthesizing a range of active compounds, including carboxamides and hydrazides, which are explored for their bioactivity . Recent research has identified potent Imidazo[1,2-a]pyridine amides (IPAs) that function by inhibiting the mycobacterial cytochrome bcc complex, specifically targeting the QcrB subunit, which is an essential component of the oxidative phosphorylation pathway in Mycobacterium tuberculosis (Mtb) . This mechanism is highly relevant for combating drug-resistant strains of TB, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) TB . Lead compounds derived from this scaffold have demonstrated impressive in vitro activity against Mtb, with minimum inhibitory concentrations (MIC90) in the sub-micromolar to nanomolar range, and are currently advancing through clinical trials . The structural versatility of this compound allows researchers to conduct extensive structure-activity relationship (SAR) studies to optimize potency and drug-like properties . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-5-12-6-8(10(13)14-2)3-4-9(12)11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGDRECJYGCLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted in N,N-dimethylformamide (DMF) at ambient temperature. Key parameters include:

  • Molar ratio : A 1.5:1 ratio of iodomethane to the carboxylic acid precursor ensures sufficient methylating agent.

  • Base selection : Cesium carbonate (Cs₂CO₃) acts as both a base and a phase-transfer catalyst, enhancing reactivity.

  • Solvent : DMF facilitates solubility of the polar intermediates.

After overnight stirring, the crude product is extracted with ethyl acetate and purified via acid-base washes to remove residual reagents.

Table 1: Reaction Conditions and Yield

ParameterValue
Starting materialImidazo[1,2-a]pyridine-6-carboxylic acid
Methylating agentIodomethane (1.5 eq)
BaseCs₂CO₃ (3 eq)
SolventDMF
Temperature25°C
Time16 hours
Yield39%

Characterization Data

The product is characterized by:

  • ¹H NMR (250 MHz, CDCl₃): δ 8.96 (s, 1H), 7.8–7.6 (m, 4H), 3.98 (s, 3H).

  • Mass spectrometry : EI+ m/z 177 (M+H)+.

Challenges and Limitations

  • Moderate yields : The primary method achieves only 39% yield, likely due to competing side reactions or incomplete conversion.

  • Purification difficulties : The polar nature of DMF complicates isolation, necessitating multiple extractions.

  • Substrate availability : Imidazo[1,2-a]pyridine-6-carboxylic acid must be synthesized separately, adding steps to the overall process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Biological/Physical Properties Evidence ID
Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate 2-CH₃, 6-COOCH₃ C₁₁H₁₀N₂O₂ 202.21 Intermediate for kinase inhibitors
Methyl 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine-6-carboxylate 2-(4-SO₂CH₃-C₆H₄), 6-COOCH₃ C₁₆H₁₄N₂O₄S 330.36 Potential anti-inflammatory agent
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate 8-Br, 6-COOCH₃ C₉H₇BrN₂O₂ 267.07 Brominated analog for drug discovery
Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate 2-(3-Cl-4-F-C₆H₃), 6-COOCH₃ C₁₅H₁₀ClFN₂O₂ 308.71 Halogenated derivative with enhanced lipophilicity
Methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate 3-NH₂, 2-Br, 6-COOCH₃ C₉H₈BrN₃O₂ 286.08 Antifungal activity (docking score: -9.6 kcal/mol)

Key Observations :

  • Electron-withdrawing groups (e.g., -SO₂CH₃ in ) may improve metabolic stability.
  • Positional Isomerism : Methyl substitution at position 3 (vs. 2) alters steric hindrance, as seen in Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 943112-78-5), which may affect binding to targets like CDK inhibitors .

Key Observations :

  • Substituent Impact on Yield : Quinazoline-linked derivatives (e.g., 10t, 10u) show lower yields (39.5–51.4%) compared to simpler esters, likely due to multi-step synthesis and purification challenges .
  • Melting Points : Halogenated or bulky substituents (e.g., 10u’s ethyl-phenyl group) correlate with higher melting points (>280°C), suggesting stronger crystal lattice interactions .

Biological Activity

Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate (MMIP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of MMIP, including its mechanisms of action, biochemical interactions, and relevant research findings.

Overview of this compound

MMIP belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure that includes an imidazole ring and a pyridine ring. The presence of a carboxylate group at the 6-position enhances its reactivity and interaction with biological targets. This compound is often used as a building block in drug discovery and development due to its versatile scaffold.

Target Interactions:
MMIP interacts with various molecular targets, including enzymes and receptors. Its mechanism of action involves:

  • Enzyme Inhibition: MMIP can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways within microbial cells, leading to cell death .
  • Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis.

Antimicrobial Properties

MMIP has demonstrated significant antimicrobial activity against various bacterial strains. It has been particularly noted for its effectiveness against Staphylococcus aureus , suggesting potential applications in treating infections caused by antibiotic-resistant bacteria. The compound's ability to interfere with bacterial growth pathways makes it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research indicates that MMIP exhibits anticancer properties through several mechanisms:

  • Induction of Apoptosis: Studies have shown that MMIP can induce apoptosis in cancer cells by activating intrinsic signaling pathways associated with cell death .
  • Cell Cycle Arrest: MMIP has been reported to cause cell cycle arrest in specific cancer cell lines, thereby inhibiting their proliferation.

Synthesis and Biological Evaluation

Recent studies have focused on synthesizing derivatives of MMIP to evaluate their biological activities. For instance:

  • A study synthesized several new imidazo[1,2-a]pyridine derivatives derived from MMIP and screened them for antimycobacterial activities. While none showed significant antituberculous activity at the tested concentration (6.25 μg/mL), the research highlighted the need for further exploration of structural modifications to enhance efficacy against Mycobacterium tuberculosis .
  • Another study investigated the interaction of MMIP with cytochrome P450 enzymes, which are crucial for drug metabolism. The findings indicated that MMIP could influence the metabolism of various drugs, potentially affecting their therapeutic efficacy and safety profiles.

Comparative Analysis of Related Compounds

The biological activities of MMIP can be compared with other compounds in the imidazo heterocyclic family. The following table summarizes key features and activities:

Compound NameStructure FeaturesBiological Activity
This compoundContains a methyl group at the 2-positionAntimicrobial and anticancer properties
Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylateEthyl group instead of methylPotentially enhanced solubility
3-Bromo-2-methylimidazo[1,2-a]pyridineBromine substitutionNotable antimicrobial effects against resistant strains

Q & A

Q. What are the standard synthetic routes for Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate?

The synthesis typically involves cyclization reactions using 2-aminopyridine derivatives and carbonyl-containing precursors. Acid catalysts (e.g., HCl or H₂SO₄) in polar solvents like ethanol or methanol are employed to facilitate ring closure. For example, ethyl acetoacetate and nitro-substituted aldehydes are common precursors, with reaction conditions optimized at 60–80°C for 6–12 hours .

Q. Which analytical methods are used to confirm the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and ring system integrity. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight. X-ray crystallography may resolve ambiguities in complex derivatives .

Q. What biological activities have been reported for this compound?

Preliminary studies highlight antimicrobial potential, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus), and anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv strains (MIC ~2–5 µg/mL). These activities are attributed to its imidazo[1,2-a]pyridine core, which may disrupt microbial membrane integrity or enzyme function .

Q. How is the compound purified after synthesis?

Recrystallization in ethanol/water mixtures (70:30 v/v) is standard for removing polar byproducts. For non-polar impurities, column chromatography with silica gel and ethyl acetate/hexane (1:3) eluent is effective. Final purity is validated via melting point analysis and HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization (typically 60–75%) requires precise control of temperature (±2°C), solvent polarity (e.g., switching from ethanol to methanol), and catalyst concentration (e.g., 0.1–0.5 M HCl). Continuous flow reactors enhance reproducibility by minimizing side reactions like over-nitration or dimerization .

Q. What strategies address low solubility in pharmacological assays?

Salt formation (e.g., hydrochloride salts) improves aqueous solubility. Co-solvents like DMSO (≤10% v/v) or cyclodextrin encapsulation are used in in vitro assays. Prodrug approaches, such as ester-to-acid hydrolysis, enhance bioavailability in in vivo models .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and validating with positive controls (e.g., rifampicin for TB) are essential. Stereochemical purity must also be confirmed, as racemic mixtures can skew results .

Q. What synthetic strategies minimize byproduct formation during cyclization?

Byproducts like 6-nitro derivatives (from over-nitration) are mitigated by controlling nitro-substituted aldehyde stoichiometry (1:1 molar ratio). Scavengers (e.g., molecular sieves) absorb excess reagents, while shorter reaction times (4–6 hours) reduce side reactions .

Q. How are structure-activity relationship (SAR) studies designed for derivatives?

SAR focuses on modifying substituents at positions 2 (methyl), 6 (carboxylate), and 8 (halogens). Computational docking (e.g., AutoDock Vina) predicts interactions with targets like M. tuberculosis enoyl-ACP reductase. Halogenation (Br/Cl at position 8) enhances lipophilicity and target binding .

Q. What in silico methods predict pharmacokinetic properties?

ADMET studies using SwissADME or pkCSM evaluate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hepatotoxicity risk). Molecular docking with squalene synthase or lanosterol-14α demethylase identifies derivatives with high binding affinity (ΔG < −8 kcal/mol) .

Data Contradiction Analysis

  • Example: Variability in anti-TB activity (MIC ranges) may stem from differences in bacterial strain susceptibility or compound stereochemistry. For instance, methyl ester hydrolysis to the free acid form (in physiological conditions) can alter bioavailability. Researchers should compare in vitro results with in silico predictions and validate via time-kill assays .

Methodological Best Practices

  • Synthetic Reproducibility: Document reaction parameters (pH, agitation rate) and use anhydrous solvents to prevent hydrolysis.
  • Biological Assays: Include cytotoxicity controls (e.g., Vero cells) to differentiate antimicrobial activity from general toxicity.
  • Computational Validation: Cross-verify docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate
Reactant of Route 2
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Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

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